molecular formula C15H13N3O2 B1324885 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 931586-32-2

1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1324885
CAS No.: 931586-32-2
M. Wt: 267.28 g/mol
InChI Key: WWLPLRJWUFGQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound is characterized by the presence of a phenylethyl group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation using phenylethyl chloride and aluminum chloride as a catalyst.

    Carboxylation: The final step involves the carboxylation of the benzotriazole ring, which can be achieved using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, alkyl halides, Lewis acids as catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated benzotriazole derivatives.

Scientific Research Applications

1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer formulations.

Comparison with Similar Compounds

    1H-Benzotriazole: Lacks the phenylethyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity and applications.

    2-Phenylbenzotriazole: Contains a phenyl group instead of a phenylethyl group, which may affect its binding properties and biological activity.

    5-Carboxybenzotriazole: Similar in structure but lacks the phenylethyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both the phenylethyl and carboxylic acid groups

Properties

IUPAC Name

1-(1-phenylethyl)benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLPLRJWUFGQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.